molecular formula C20H18O7 B053597 6-Desmethoxyhormothamnione CAS No. 111574-76-6

6-Desmethoxyhormothamnione

Cat. No. B053597
M. Wt: 370.4 g/mol
InChI Key: BFDAJFKMZRCGHD-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Desmethoxyhormothamnione is a naturally occurring compound found in the red algae Hormothamnion enteromorphoides. It belongs to the class of halogenated monoterpenes and possesses a unique chemical structure. In recent years, 6-Desmethoxyhormothamnione has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Cytotoxic Properties and Cancer Research

6-Desmethoxyhormothamnione, identified as a cytotoxic styrylchromone, has been isolated from the marine cryptophyte Chrysophaeum taylori. It exhibits cytotoxic properties towards cancer cells. This discovery was made following detailed chemical investigations and spectroscopic structure elucidation, revealing the unique substitution pattern of proton, hydroxyl, and methoxyl groups on the chromone ring. The findings hold potential implications for cancer research and therapy, highlighting the significance of marine organisms in the discovery of novel cytotoxic compounds (Gerwick, 1989).

Environmental and Water Treatment Applications

Separate studies have explored the use of low-cost biosorbents for removing pesticides from wastewater, and pH-responsive resins containing zwitterionic aminomethylphosphonate ligands and hydrophobic pendants for the simultaneous trapping of Cr(III) and organic dyes from aqueous solutions. These investigations are significant for environmental management and water technology, although they don't directly involve 6-Desmethoxyhormothamnione, they illustrate the broader context of chemical compound applications in environmental science (Boudesocque et al., 2008); (Ali, Rachman, & Saleh, 2017).

Drug Metabolism and Pharmacokinetics

In the realm of drug metabolism, studies have focused on the metabolism of nabumetone to its active metabolite, 6-Methoxy-2-naphthylacetic Acid, predominantly catalyzed by CYP1A2 in human liver microsomes. This research provides insights into the metabolic pathways and enzyme interactions of specific drugs, which is crucial for understanding drug efficacy and safety (Turpeinen et al., 2009).

Advanced Materials and Nanotechnology

Research in materials science and nanotechnology has led to the development of novel functionalized resins and self-assembled monolayers for applications such as drug delivery from metal surfaces and extraction of bioactive compounds. These studies, while not directly related to 6-Desmethoxyhormothamnione, demonstrate the innovative approaches in material sciences that can potentially be applied to a wide range of compounds including 6-Desmethoxyhormothamnione (Mani et al., 2008).

properties

CAS RN

111574-76-6

Product Name

6-Desmethoxyhormothamnione

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-7,8-dimethoxy-3-methylchromen-4-one

InChI

InChI=1S/C20H18O7/c1-10-15(5-4-11-6-12(21)8-13(22)7-11)27-20-17(18(10)24)14(23)9-16(25-2)19(20)26-3/h4-9,21-23H,1-3H3/b5-4+

InChI Key

BFDAJFKMZRCGHD-SNAWJCMRSA-N

Isomeric SMILES

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)/C=C/C3=CC(=CC(=C3)O)O

SMILES

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)C=CC3=CC(=CC(=C3)O)O

Canonical SMILES

CC1=C(OC2=C(C1=O)C(=CC(=C2OC)OC)O)C=CC3=CC(=CC(=C3)O)O

synonyms

6-desmethoxyhormothamnione
6-DMHT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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